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7-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one

Medicinal Chemistry Regioisomer Comparison Quinazolinone Scaffold

7-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one is a C7-amino, N1-methyl substituted 3,4-dihydroquinazolin-2(1H)-one derivative within the broader quinazolinone class. Its substitution pattern—a primary amino group at the 7-position of the fused benzene ring and a methyl group on the N1 lactam nitrogen—distinguishes it from more common regioisomers such as the 6-amino-3-methyl analog (CAS 1410782-55-6) and the 8-amino-1-methyl analog (CAS 1253225-81-8), as well as from the demethylated 7-amino-3,4-dihydroquinazolin-2(1H)-one (CAS 1042972-67-7).

Molecular Formula C9H11N3O
Molecular Weight 177.207
CAS No. 1779934-98-3
Cat. No. B2767221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one
CAS1779934-98-3
Molecular FormulaC9H11N3O
Molecular Weight177.207
Structural Identifiers
SMILESCN1C2=C(CNC1=O)C=CC(=C2)N
InChIInChI=1S/C9H11N3O/c1-12-8-4-7(10)3-2-6(8)5-11-9(12)13/h2-4H,5,10H2,1H3,(H,11,13)
InChIKeyUWTOYHPXTJTUPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one (CAS 1779934-98-3) – Baseline Identification and Comparators for Informed Sourcing


7-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one is a C7-amino, N1-methyl substituted 3,4-dihydroquinazolin-2(1H)-one derivative within the broader quinazolinone class. Its substitution pattern—a primary amino group at the 7-position of the fused benzene ring and a methyl group on the N1 lactam nitrogen—distinguishes it from more common regioisomers such as the 6-amino-3-methyl analog (CAS 1410782-55-6) and the 8-amino-1-methyl analog (CAS 1253225-81-8), as well as from the demethylated 7-amino-3,4-dihydroquinazolin-2(1H)-one (CAS 1042972-67-7) . The compound is sourced as a fine chemical building block for medicinal chemistry and agrochemical discovery programs .

Unique C7-amino regioisomer not covered by C6 or C8 analogs
N1-methyl substituted scaffold with reduced hydrogen bond donor count
Building block for medicinal chemistry and agrochemical discovery programs

Why Interchanging 7-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one with Other Dihydroquinazolinones Can Compromise Project Outcomes


Dihydroquinazolinone analogs with different amino-group positions (C6, C7, C8) or N-substitution patterns (H vs. methyl) exhibit distinct chemical reactivity, biological target engagement, and pharmacokinetic behavior. Published structure–activity relationship (SAR) data demonstrate that the position of the amino substituent on the quinazolinone core critically influences enzyme inhibition potency and isoform selectivity [1]. Furthermore, the presence or absence of an N1-methyl substituent alters hydrogen-bond donor capacity, molecular shape, and metabolic stability, rendering direct substitution between analogs without re-validation scientifically unjustified [2].

Regioisomer mismatch

Amino position change (C6, C8 vs. C7) may shift SAR and enzyme inhibition profiles; the C7-regioisomer explores distinct pharmacophoric space not replicated by common analogs.

N1-substitution mismatch

Demethylated or N1-H analogs differ in hydrogen bonding, lipophilicity and metabolic stability, potentially altering target engagement and pharmacokinetic behaviour.

Quantitative Differentiation Guide for 7-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one (CAS 1779934-98-3)


Regioisomeric Differentiation: C7-Amino vs. C6-Amino Substitution Pattern Impacts Molecular Recognition

The target compound carries an amino group at the C7 position of the quinazolinone ring, whereas the closest commercially available regioisomer (6-amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one) bears the amino group at C6 . Published SAR studies on 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives document that C6-substitution yields potent, isoform-selective monoamine oxidase B (MAO-B) inhibition with lead compounds achieving IC50 values as low as 0.269 µM, while N1-substitution generally confers low-potency MAO inhibition [1]. Although no published IC50 data exists for the C7-substituted target compound, the positional isomerism is expected to produce a distinct pharmacophoric geometry: the 7-NH2 vector is para to the N1-position, whereas the 6-NH2 vector is meta, potentially altering hydrogen-bonding and steric interactions with biological targets . For programs requiring a building block with a para-oriented amino handle relative to the N1-methyl, the target compound provides a unique regioisomeric option not replicated by the 6-amino or 8-amino analogs .

Regioisomer Identity
Class-level inference
C7-NH₂ (para to N1) vs. C6-NH₂ (meta)
Explores distinct regioisomeric SAR space
C6 analog IC₅₀ 0.269 µM (MAO-B); C7 data absent
Medicinal Chemistry Regioisomer Comparison Quinazolinone Scaffold

N1-Methyl Substitution Impact on Physicochemical Properties: Molecular Weight and Hydrogen Bond Donor Profile

The target compound possesses an N1-methyl substituent (molecular weight 177.20 g/mol) that is absent in the demethylated analog 7-amino-3,4-dihydroquinazolin-2(1H)-one (CAS 1042972-67-7, molecular weight 163.18 g/mol). The N1-methyl group increases the molecular weight by 14.02 Da and reduces the hydrogen bond donor count by one (removing the N1-H donor present in the demethylated analog), while the 7-amino group retains its hydrogen bond donor/acceptor capacity. This modification alters the physicochemical profile: N1-methylation generally enhances lipophilicity (estimated Δ logP ≈ +0.5), reduces crystal lattice hydrogen bonding, and can improve cell permeability and metabolic stability compared to the N1-unsubstituted parent .

N1-Methyl Impact
Class-level inference
ΔMW +14 Da; HBD −1; ΔlogP ≈ +0.5
Alters lipophilicity and hydrogen-bonding capacity
Estimated from class-level principles; data to verify
Physicochemical Properties Molecular Weight Hydrogen Bond Donors

Hazard Profile Parity with Close Analogs Suggests Predictable Handling Requirements

The GHS hazard classification for 7-amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one (Signal Word: Warning; H302 Harmful if swallowed, H315 Causes skin irritation, H319 Causes serious eye irritation, H335 May cause respiratory irritation) is identical to that reported for the 6-amino-3-methyl regioisomer (CAS 1410782-55-6) . This parity indicates that regioisomerism at the amino position does not introduce additional acute toxicity hazards within this chemical series, allowing laboratories to apply consistent handling and storage protocols across the amino-methyl-dihydroquinazolinone family .

Hazard Profile
Supporting evidence
Identical GHS classification
Enables consistent handling and safety protocols
Based on supplier SDS; identical to C6 regioisomer
Safety Data Hazard Classification Procurement Risk Assessment

Optimal Application Scenarios for 7-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one in Scientific and Industrial Research


Kinase Inhibitor Fragment Elaboration with a Para-Oriented Amino Handle

The 7-amino substituent, positioned para to the N1-methyl group, provides a unique vector for amine-directed library synthesis compared to the meta-oriented 6-amino regioisomer. This orientation aligns with the hinge-binding region of many kinase ATP-binding sites, making the compound suitable as a core scaffold for generating focused kinase inhibitor libraries where para-substituted aniline motifs are desired .

Regioisomeric Control Compound in SAR Studies of Dihydroquinazolinone-Based Inhibitors

In programs investigating 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives for MAO, p38 kinase, or CDK5 inhibition, the target compound serves as an essential regioisomeric control to distinguish structure–activity contributions of the C7-amino position from those of the C6- and C8-amino analogs . Published SAR data demonstrate that positional isomerism in the dihydroquinazolinone series critically governs enzyme inhibition potency; the target compound fills a key data gap for the C7-substituted series [1].

Building Block for N1-Methylated Drug Candidates Requiring Reduced Hydrogen Bond Donor Count

The N1-methyl group reduces the hydrogen bond donor count relative to N1-unsubstituted analogs while preserving the 7-amino group for further derivatization. This property profile is advantageous for designing brain-penetrant or orally bioavailable candidates where excessive hydrogen bond donor capacity is detrimental, as inferred from general medicinal chemistry design principles applied to the dihydroquinazolinone scaffold .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold exploration
Para-oriented amino handle for hinge-binding library design
Regiochemistry-dependent target engagement and selectivity
Regioisomeric SAR control compound
C7-substituted dihydroquinazolinone scaffold
Differentiate C7 from C6/C8 amino contributions to activity
N1-methylated CNS drug design
Reduced hydrogen bond donor count
Physicochemical profiling for brain penetration and metabolic stability
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